6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid
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Overview
Description
6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide, formic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzothiazole core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: It is explored for use in the development of new materials with unique properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide derivatives: These compounds have similar structures but may have different substituents on the benzothiazole or piperidine rings.
Other Benzothiazole Derivatives: Compounds with a benzothiazole core but different functional groups.
Piperidine Derivatives: Compounds with a piperidine ring but different core structures.
Uniqueness
6-methyl-N-(piperidin-4-yl)-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of a benzothiazole core and a piperidine moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
2460757-66-6 |
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Molecular Formula |
C15H19N3O3S |
Molecular Weight |
321.4 |
Purity |
95 |
Origin of Product |
United States |
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